molecular formula C6H3N3O2Se B1598375 4-Nitro-2,1,3-benzoselenadiazole CAS No. 20718-41-6

4-Nitro-2,1,3-benzoselenadiazole

Cat. No.: B1598375
CAS No.: 20718-41-6
M. Wt: 228.08 g/mol
InChI Key: PUKFAFPOBCMYAI-UHFFFAOYSA-N
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Description

4-Nitro-2,1,3-benzoselenadiazole is an organic compound with the molecular formula C6H3N3O2Se It is a derivative of benzoselenadiazole, characterized by the presence of a nitro group at the 4-position

Preparation Methods

4-Nitro-2,1,3-benzoselenadiazole can be synthesized through the nitration of 2,1,3-benzoselenadiazole. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzoselenadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.

Chemical Reactions Analysis

4-Nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 4-amino-2,1,3-benzoselenadiazole, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Nitro-2,1,3-benzoselenadiazole has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of other heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

4-Nitro-2,1,3-benzoselenadiazole can be compared with other nitro-substituted heterocycles, such as:

  • 4-Nitro-2,1,3-benzothiadiazole
  • 4-Nitro-2,1,3-benzoxadiazole
  • 4-Nitro-2,1,3-benzotriazole

These compounds share similar structural features but differ in the heteroatoms present in the ring (selenium, sulfur, oxygen, or nitrogen). The presence of selenium in this compound imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from its sulfur, oxygen, and nitrogen analogs .

Properties

IUPAC Name

4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFAFPOBCMYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400099
Record name 4-Nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-41-6
Record name 4-Nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2,1,3-benzoselenadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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